molecular formula C14H8F4O2 B8213532 4'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

4'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8213532
M. Wt: 284.20 g/mol
InChI Key: RSDLSDAUOCOTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of organic molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as Ruppert’s reagent (CF₃TMS) in the presence of a fluoride source . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like nucleophiles (e.g., amines, alcohols) and bases (e.g., sodium hydride) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biphenyl structures .

Scientific Research Applications

4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 4-Fluorobenzoic acid

Comparison: Compared to these similar compounds, 4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-10-4-1-8(2-5-10)9-3-6-11(13(19)20)12(7-9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDLSDAUOCOTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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